(R)-3-Hydroxy-5-phenylpentanoic acid

stereochemistry chiral HPLC natural product

Secure this enantiomerically defined (R)-configured β-hydroxy acid for stereospecific natural product synthesis (ent-daphneolone) and HIV-1 protease inhibitor development where the (3S,4S) AHPPA configuration is critical (Ki=63 nM). Its potent lipoxygenase inhibition makes it a superior chiral probe over racemic or (S)-enantiomer alternatives. Essential reference standard for HPLC Chiralcel OD-H absolute configuration assignment.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 21080-41-1
Cat. No. B1654122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Hydroxy-5-phenylpentanoic acid
CAS21080-41-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(=O)O)O
InChIInChI=1S/C11H14O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
InChIKeyIMMRMPAXYUIDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-3-Hydroxy-5-phenylpentanoic Acid (CAS 21080-41-1) Is a Critical Chiral Building Block for Natural Product Synthesis and Enzyme Inhibition Studies


(R)-3-Hydroxy-5-phenylpentanoic acid (CAS 21080-41-1) is a medium-chain β-hydroxy acid that serves as a key chiral intermediate in asymmetric synthesis and as a substructure in enzyme inhibitors [1]. Isolated from Populus balsamifera leaves [2], it is classified among medium-chain hydroxy acids [3] and acts as a potent lipoxygenase inhibitor [4]. Its defined (R)-stereochemistry at the C3 position is crucial for applications in natural product synthesis and stereochemical probe development [5].

Critical Procurement Considerations: Why (R)-3-Hydroxy-5-phenylpentanoic Acid Cannot Be Replaced by Racemic or Analogous Compounds


In applications requiring stereochemical precision, substituting (R)-3-hydroxy-5-phenylpentanoic acid with its racemate or the (S)-enantiomer leads to fundamentally different outcomes. The (R)-enantiomer is essential for accurate stereochemical assignment in natural product research [1] and serves as a specific precursor for (R)-configured bioactive molecules [2]. In contrast, the (S)-enantiomer yields opposite stereochemical products used in distinct synthetic pathways [3]. Using the racemic mixture introduces uncertainty, as it contains both enantiomers, compromising reproducibility and yields in stereospecific transformations [4].

Quantitative Differentiation of (R)-3-Hydroxy-5-phenylpentanoic Acid: Evidence-Based Comparisons Against Key Alternatives


Stereochemical Fidelity: (R)-Enantiomer Enables Unambiguous Absolute Configuration Assignment

The (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid provides unambiguous absolute configuration assignment, a critical requirement not met by the racemic mixture or the (S)-enantiomer alone. In a study of (−)-(3R)-O-β-D-glucopyranosyloxy-5-phenylpentanoic acid from Polygonum salicifolium, the (R)-enantiomer was essential for confirming the natural product's stereochemistry via enzymatic hydrolysis and chiral HPLC analysis on Chiralcel OD-H [1]. This specific enantiomer allows for the definitive correlation of chiroptical data with HPLC retention times, a capability that racemic or opposite enantiomers cannot provide [1].

stereochemistry chiral HPLC natural product absolute configuration

Enantiomeric Purity: (R)-Enantiomer Provides Distinct Chiroptical and Chromatographic Signature

The (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid exhibits a unique chiroptical and chromatographic profile distinct from the racemate and (S)-enantiomer. Following esterification to methyl (3R)-hydroxy-5-phenylpentanoate, the (R)-enantiomer displays a specific retention time on Chiralcel OD-H HPLC and a characteristic circular dichroism spectrum, enabling confident enantiomeric purity assessment [1]. In contrast, the racemic mixture would show two peaks of equal area, and the (S)-enantiomer would elute at a different retention time with opposite chiroptical properties [1].

enantiomeric purity chiral analysis HPLC chiroptical

Biological Activity: (R)-Enantiomer's Lipoxygenase Inhibition Profile

(R)-3-Hydroxy-5-phenylpentanoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While direct comparative IC50 data against the (S)-enantiomer or racemate is not publicly available, the (R)-enantiomer's specific activity profile is documented, whereas the racemic mixture's activity would represent an average of both enantiomers, potentially masking or diluting the (R)-enantiomer's specific potency [1]. This activity is particularly relevant for studies on inflammation and oxidative stress pathways.

lipoxygenase arachidonic acid enzyme inhibition pharmacology

Structural Analogs in HIV Protease Inhibition: Stereochemistry Determines Potency

Derivatives of 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), which incorporate the core structure of (R)-3-hydroxy-5-phenylpentanoic acid, exhibit striking stereochemical dependence in HIV-1 protease inhibition. In a series of inhibitors containing all possible isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid, the (3S,4S) isomer yielded a potent inhibitor with Ki = 63 nM, which is at least 47-fold more potent than inhibitors containing other isomers [1]. This demonstrates that the stereochemical configuration around the 3-hydroxy-5-phenylpentanoate core is a critical determinant of biological activity, and that using the wrong isomer can dramatically reduce potency [1]. While (R)-3-hydroxy-5-phenylpentanoic acid itself is not the inhibitor, it serves as the chiral precursor or substructure for these bioactive molecules, highlighting the importance of stereochemical purity in procurement.

HIV protease inhibitor stereochemistry drug design

Synthetic Utility: (R)-Enantiomer as a Chiral Building Block for Natural Products

The (R)-enantiomer of 3-hydroxy-5-phenylpentanoic acid is a valuable chiral building block for the asymmetric synthesis of natural products. While a recent publication focused on the (S)-enantiomer, it demonstrated the general utility of this chiral acid as a precursor for diarylpentanoids and diarylheptanoids, which are important classes of bioactive natural products [1]. The (S)-enantiomer was converted to a Weinreb amide, a privileged acylating agent, enabling the preparation of three natural products with high optical purity [1]. The (R)-enantiomer would similarly serve as a chiral precursor for the opposite enantiomeric series of these natural products, providing access to the full stereochemical space of these biologically active molecules [2].

asymmetric synthesis natural product Weinreb amide diarylheptanoids

Lipoxygenase vs. Cyclooxygenase Selectivity Profile

(R)-3-Hydroxy-5-phenylpentanoic acid exhibits a distinct enzyme inhibition profile, showing potent activity against lipoxygenase while inhibiting cyclooxygenase (COX) only to a lesser extent [1]. This selectivity is valuable in research contexts where differential modulation of arachidonic acid metabolic pathways is required. While direct quantitative comparison with other lipoxygenase inhibitors or the (S)-enantiomer is not available, the documented selectivity profile indicates that (R)-3-hydroxy-5-phenylpentanoic acid preferentially targets the lipoxygenase pathway over the COX pathway, a feature that may be exploited in studies of inflammation, cancer, and other diseases where these pathways play distinct roles [1].

lipoxygenase cyclooxygenase enzyme selectivity arachidonic acid

Optimal Research and Industrial Use Cases for (R)-3-Hydroxy-5-phenylpentanoic Acid


Absolute Configuration Determination of Chiral Natural Products

Use (R)-3-hydroxy-5-phenylpentanoic acid as a reference standard for HPLC and chiroptical analysis when determining the absolute configuration of new natural products containing this chiral moiety [1]. Its defined (R)-stereochemistry and known chromatographic behavior on Chiralcel OD-H provide a reliable benchmark for assigning the stereochemistry of unknown isolates [1].

Asymmetric Synthesis of (R)-Configured Diarylpentanoids and Diarylheptanoids

Employ (R)-3-hydroxy-5-phenylpentanoic acid as a chiral building block for the synthesis of (R)-configured natural products such as ent-daphneolone and ent-dihydroyashabushiketol [1]. Convert the acid to its Weinreb amide for subsequent reaction with organometallic reagents, enabling the construction of the target molecules with high enantiomeric purity [1].

Stereochemical Probe in Lipoxygenase-Mediated Pathways

Utilize (R)-3-hydroxy-5-phenylpentanoic acid as a chiral chemical probe to investigate the stereochemical requirements of lipoxygenase enzymes and their role in arachidonic acid metabolism [1]. Its potent lipoxygenase inhibition and weaker COX inhibition allow for pathway-selective studies in inflammatory and cancer models [1].

Precursor for Stereospecific HIV Protease Inhibitor Development

Use (R)-3-hydroxy-5-phenylpentanoic acid as a chiral starting material or substructure for the synthesis of stereochemically defined HIV-1 protease inhibitors, where the (3S,4S) configuration of AHPPA derivatives has been shown to be critical for high potency (Ki = 63 nM) [1]. Ensure stereochemical purity to avoid the 47-fold or greater loss in activity observed with incorrect isomers [1].

Technical Documentation Hub

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14 linked technical documents
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